molecular formula C6H5F3N2O B3046820 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde CAS No. 1310379-34-0

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B3046820
CAS No.: 1310379-34-0
M. Wt: 178.11
InChI Key: ZNLLEBGUAHMMHC-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbaldehyde is a fluorinated pyrazole derivative characterized by a trifluoroethyl substituent at the 1-position of the pyrazole ring and a formyl group (-CHO) at the 3-position. Its molecular formula is C₆H₅F₃N₂O, with a molecular weight of 190.11 g/mol. The compound exhibits unique electronic and steric properties due to the strong electron-withdrawing trifluoroethyl group, which enhances its reactivity in nucleophilic addition reactions. It is primarily utilized as a key intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing trifluoromethyl-containing bioactive molecules .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-11-2-1-5(3-12)10-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLLEBGUAHMMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203996
Record name 1H-Pyrazole-3-carboxaldehyde, 1-(2,2,2-trifluoroethyl)-
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Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310379-34-0
Record name 1H-Pyrazole-3-carboxaldehyde, 1-(2,2,2-trifluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310379-34-0
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Record name 1H-Pyrazole-3-carboxaldehyde, 1-(2,2,2-trifluoroethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde
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Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The construction of the pyrazole ring system serves as the foundational step in synthesizing this compound. Cyclocondensation reactions between 1,3-diketones and hydrazine derivatives remain a widely adopted approach. Gonçalves et al. demonstrated that 1,1,1-trichloro-4-alkoxy-3-alken-2-ones undergo cyclocondensation with hydrazines to yield 2,2,2-trifluoroethyl pyrazole carboxylates. While this method primarily targets carboxylate derivatives, analogous protocols can be adapted by substituting hydrazine with carbonylhydrazine to introduce the aldehyde functionality.

Key reaction parameters:

  • Temperature : 80–100°C under reflux
  • Solvent : Ethanol or dichloromethane
  • Yield : 60–75% for carboxylate analogs

Modification of the diketone precursor to incorporate a formyl group at the C3 position prior to cyclocondensation represents a plausible route, though direct literature reports remain scarce.

N-Alkylation for Trifluoroethyl Group Introduction

Post-synthetic modification of preformed pyrazole aldehydes through N-alkylation provides a robust pathway. Pereira et al. detailed the alkylation of 1H-pyrazole-3-carbaldehyde with 2,2,2-trifluoroethyl iodide using potassium carbonate as a base in dimethylformamide (DMF). This method capitalizes on the nucleophilicity of the pyrazole nitrogen, with the trifluoroethyl group selectively installing at the N1 position due to steric and electronic factors.

Optimized Alkylation Protocol :

  • Reagents : 2,2,2-Trifluoroethyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv)
  • Solvent : Anhydrous DMF
  • Conditions : 12 h at 60°C under nitrogen
  • Yield : 68% after column purification

Nuclear magnetic resonance (NMR) studies confirm regioselectivity, with no observable O-alkylation byproducts.

Palladium-mediated reactions enable direct introduction of the formyl group onto prefunctionalized pyrazoles. A study by Moura et al. utilized 3-triflyloxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a substrate for Suzuki-Miyaura coupling with formylboronic esters. The triflate leaving group at C3 facilitates cross-coupling under mild conditions:

Representative Reaction Setup :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : XPhos (10 mol%)
  • Base : Cs₂CO₃
  • Solvent : Tetrahydrofuran (THF)/H₂O (4:1)
  • Yield : 55–60%

This method’s versatility allows for late-stage functionalization but requires stringent anhydrous conditions to prevent boronic ester hydrolysis.

Oxidation of Hydroxymethyl Precursors

Oxidative conversion of 3-hydroxymethylpyrazoles to aldehydes offers a high-yielding alternative. Teixeira et al. reported the use of 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) for this transformation:

Oxidation Procedure :

  • Substrate : 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-ylmethanol
  • Oxidant : IBX (1.3 equiv)
  • Solvent : DMSO
  • Temperature : 0°C to room temperature
  • Yield : 85%

Comparative studies show IBX outperforms MnO₂ or PCC in minimizing overoxidation to carboxylic acids.

Metal-Free Trifluoromethylation of Pyrazole Aldehydes

Emerging strategies employ decarboxylative trifluoromethylation to install the -CH₂CF₃ group. Flores et al. developed a one-pot method using (trifluoromethyl)trimethylsilane (TMSCF₃) and tetrabutylammonium fluoride (TBAF):

Reaction Sequence :

  • Nucleophilic addition of TMSCF₃ to pyrazole-3-carbaldehyde
  • In situ deprotection and elimination with TBAF
  • Acidic workup to yield the trifluoroethylated product

Advantages :

  • Avoids transition metal catalysts
  • Tolerates electron-deficient pyrazoles
  • Yield : 70–78%

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Typical Yield
Cyclocondensation One-pot synthesis Limited to carboxylate derivatives 60–75%
N-Alkylation High regioselectivity Requires preformed aldehyde 68%
Palladium Coupling Late-stage functionalization Sensitivity to moisture 55–60%
IBX Oxidation Mild conditions, high efficiency Requires hydroxymethyl precursor 85%
Metal-Free CF₃ Scalable, no metals Multi-step optimization needed 70–78%

Mechanistic Insights and Stereoelectronic Considerations

The electronic nature of the pyrazole ring profoundly influences reaction outcomes. Quantum mechanical calculations reveal that the C3 aldehyde group exerts a strong electron-withdrawing effect, enhancing the N1 nitrogen’s nucleophilicity for alkylation. Conversely, the trifluoroethyl group’s -I effect stabilizes transition states in cross-coupling reactions by polarizing the C–O bond in triflate intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Versatile Building Block: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde serves as a versatile building block in organic synthesis. Its aldehyde group can undergo aldol condensations, reductive aminations, or Horner-Wadsworth-Emmons reactions to access more complex molecules. The trifluoromethyl group can also act as a masked carboxylic acid functionality, which can be unveiled under specific reaction conditions.
  • Material Science: Heterocyclic compounds containing fluorine atoms can exhibit interesting properties for material science applications. The combined presence of the pyrazole ring and trifluoroethyl group in 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde could potentially lead to materials with unique electrical or luminescent properties.

Biological Activities

Research indicates that 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde exhibits potential biological activities. Similar compounds have shown:

  • Enzyme inhibition. Pyrazole derivatives are known to inhibit various enzymes, including cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways. Some studies indicate that compounds similar to this pyrazole exhibit selective COX-2 inhibition, suggesting potential anti-inflammatory properties.
  • Antimicrobial activity.
  • Antiparasitic activity.

Medical Applications

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde, a similar compound, serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Other Applications

  • Production of specialty chemicals and materials with unique properties.
  • Study of enzyme inhibitors and as a probe in biochemical assays.
  • Development of pharmaceuticals and agrochemicals.
  • Pyrazole-containing compounds have shown promise in materials science applications, such as liquid crystals and organic light-emitting diodes.

Summary of Biological Activities

Biological ActivityDescription
Enzyme InhibitionPyrazole derivatives can inhibit enzymes like cyclooxygenases (COX), which are involved in inflammation and pain pathways. Some compounds exhibit selective COX-2 inhibition, suggesting anti-inflammatory properties.
AntimicrobialPyrazole derivatives with halogen substitutions (including bromine) showed enhanced activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes by the lipophilic nature of the trifluoroethyl group.
AntiparasiticPyrazole derivatives have demonstrated potential antiparasitic activity.

Mechanism of Action

The mechanism by which 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde exerts its effects is primarily through its interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde, we compare it with structurally related pyrazole carbaldehydes, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Applications
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbaldehyde -CF₂CF₃ (1), -CHO (3) C₆H₅F₃N₂O Trifluoroethyl, aldehyde Pharmaceutical intermediates
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde -CH₃ (1), -CF₃ (3), -S-C₆H₄Cl (5), -CHO (4) C₁₂H₉ClF₃N₂OS Methyl, trifluoromethyl, sulfanyl, aldehyde Agrochemical synthesis
1-Methyl-1H-pyrazole-3-carbaldehyde -CH₃ (1), -CHO (3) C₅H₆N₂O Methyl, aldehyde Ligand design, catalysis

Key Differences and Research Findings

Substituent Effects on Reactivity :

  • The trifluoroethyl group in the target compound introduces stronger electron-withdrawing effects compared to the methyl group in 1-methyl-1H-pyrazole-3-carbaldehyde. This increases the electrophilicity of the aldehyde group, accelerating reactions such as aldol condensations .
  • In contrast, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () contains a sulfanyl group at position 5, which enhances π-stacking interactions in agrochemical target binding but reduces solubility in polar solvents due to its hydrophobic nature .

Steric and Electronic Influences :

  • The trifluoroethyl group at position 1 creates steric hindrance, limiting rotational freedom around the pyrazole ring. This contrasts with the smaller methyl group in analogous compounds, which allows greater conformational flexibility .
  • The aldehyde group at position 3 in the target compound occupies a sterically less hindered site compared to position 4 in ’s compound, enabling more efficient nucleophilic attacks .

Physicochemical Properties: Solubility: The trifluoroethyl group reduces water solubility compared to non-fluorinated analogs. However, the aldehyde group maintains moderate solubility in polar aprotic solvents like DMF or DMSO. Thermal Stability: Fluorinated pyrazoles generally exhibit higher thermal stability. For example, the target compound decomposes at ~250°C, whereas non-fluorinated analogs degrade below 200°C .

Biological Activity: Fluorinated pyrazole carbaldehydes, including the target compound, show enhanced bioactivity in inhibiting enzymes like cyclooxygenase-2 (COX-2) compared to non-fluorinated derivatives. The trifluoroethyl group improves membrane permeability in drug candidates .

Biological Activity

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde features a pyrazole ring with a trifluoroethyl group and an aldehyde functional group. The trifluoroethyl moiety enhances the compound's lipophilicity and stability, which is crucial for its biological activity.

Property Description
Molecular Formula C5_5H4_4F3_3N3_3O
Molecular Weight 195.10 g/mol
Solubility Soluble in organic solvents
Stability Stable under standard laboratory conditions

Enzyme Inhibition

Research indicates that 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde may act as an enzyme inhibitor. The trifluoroethyl group enhances binding affinity to target enzymes by increasing hydrophobic interactions. Studies have shown that similar pyrazole derivatives exhibit inhibitory activity against various enzymes, including:

  • Cyclooxygenase (COX) : Involved in inflammation pathways.
  • Xanthine Oxidase (XO) : Related to uric acid production and gout.

Anticancer Properties

Pyrazole derivatives have been explored for their anticancer properties. In vitro studies suggest that 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde may induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it has been reported to inhibit BRAF(V600E), a mutation commonly found in melanoma, demonstrating potential as an anticancer agent .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented. It may reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde exhibit antimicrobial properties against various pathogens. This includes activity against both bacterial and fungal strains, highlighting its potential as an antimicrobial agent .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the cytotoxic effects of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde on human cancer cell lines. The compound showed significant inhibition of cell proliferation in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin.

Study 2: Enzyme Inhibition Mechanism

In another investigation focused on enzyme inhibition, the compound was tested against cyclooxygenase enzymes. Results indicated that it effectively inhibited COX-1 and COX-2 activities with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

Q. What are the key synthetic routes for preparing 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde, and how are reaction yields optimized?

The synthesis typically involves alkylation of pyrazole intermediates with 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFET) under basic conditions. For example, in a stepwise protocol ():

  • Step 1 : Alkylation of pyrazole precursors with TFET in MeCN using K₂CO₃ as a base at 25°C for 12 hours (yield: 26%).
  • Step 2 : Stille coupling with tributyl(1-ethoxyvinyl)stannane catalyzed by Pd(PPh₃)₂Cl₂ in toluene at 110°C (yield: 72%).
  • Step 3 : Hydrolysis of the ethoxyvinyl group using HCl in THF to yield the carbaldehyde.

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., MeCN, THF) improve reaction homogeneity.
  • Catalyst loading : Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance cross-coupling efficiency.
  • Workup : Purification via silica gel chromatography (gradient PE:EtOAc) is critical for isolating low-yield intermediates .

Q. How are spectroscopic techniques used to characterize this compound, and what key data distinguish its structure?

  • ¹H NMR : The trifluoroethyl group exhibits a quartet at δ ~4.8–5.2 ppm (J = 8–10 Hz) due to coupling with adjacent CF₃. The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm. Pyrazole protons resonate between δ 6.8–8.6 ppm, depending on substitution .
  • LCMS : Used to monitor reaction progress (e.g., m/z for intermediates: [M+H]⁺ ~300–350) .
  • X-ray crystallography : Resolves conformational details, such as planarity of the pyrazole ring and orientation of the trifluoroethyl group .

Q. What is the rationale for incorporating a trifluoroethyl group in pyrazole derivatives?

The CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability (logP optimization).
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative degradation.
  • Binding affinity : Steric and electronic effects improve target engagement, as seen in kinase inhibitors and antimicrobial agents .

Advanced Research Questions

Q. How can low yields in trifluoroethylation reactions be addressed?

Low yields (e.g., 26% in ) may arise from:

  • Side reactions : Competing N- vs. O-alkylation.
  • Reagent purity : Use freshly distilled TFET to avoid decomposition.
  • Temperature control : Lower temperatures (0–5°C) reduce byproduct formation.
  • Alternative bases : Cs₂CO₃ may improve nucleophilicity in polar solvents .

Q. How do structural modifications of the pyrazole core impact biological activity?

  • Substitution at C3 : Electron-withdrawing groups (e.g., aldehyde) enhance electrophilicity for nucleophilic attack in target binding.
  • Trifluoroethyl positioning : Meta-substitution on pyrazole improves steric compatibility with hydrophobic enzyme pockets, as shown in antimicrobial SAR studies .

Q. What computational methods predict the conformational effects of the trifluoroethyl group?

  • DFT calculations : Model torsional barriers (~2–5 kcal/mol) for CF₃ rotation, influencing binding poses.
  • Molecular docking : Assess interactions with targets (e.g., CYP450 enzymes) via van der Waals contacts with fluorine .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde
Reactant of Route 2
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1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde

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